Undecilenato de boldenona

Descripción general

Descripción

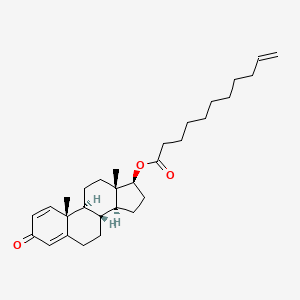

Undecilenato de boldenona: es un andrógeno sintético y un esteroide anabólico que se utiliza principalmente en medicina veterinaria, particularmente para caballos. Es conocido por sus fuertes efectos anabólicos y sus moderados efectos androgénicos. El this compound es un profármaco de larga duración de la boldenona, lo que significa que se convierte en boldenona en el cuerpo. Fue introducido para uso médico en la década de 1960 y también es conocido por su uso en la mejora del físico y el rendimiento .

Aplicaciones Científicas De Investigación

Chemistry: Boldenone undecylenate is used in research to study the synthesis and reactions of anabolic steroids. It serves as a model compound for understanding the chemical behavior of steroids.

Biology: In biological research, boldenone undecylenate is used to study its effects on muscle growth, androgen receptor activity, and metabolic pathways. It is also used to investigate the impact of anabolic steroids on various physiological processes.

Medicine: Boldenone undecylenate has been studied for its potential therapeutic applications, including its effects on muscle wasting conditions and its role in hormone replacement therapy. its use in human medicine has been discontinued due to safety concerns .

Industry: In the veterinary industry, boldenone undecylenate is used to promote muscle growth and improve physical performance in animals, particularly horses. It is also used in research to develop new anabolic steroid formulations .

Mecanismo De Acción

El undecilenato de boldenona ejerce sus efectos uniéndose a los receptores de andrógenos, que están presentes en diversos tejidos de todo el cuerpo. Una vez unido al receptor de andrógenos, el complejo se trasloca al núcleo de la célula, donde actúa como factor de transcripción, regulando la expresión de genes específicos. Estos genes codifican proteínas responsables de los efectos fisiológicos del this compound, como el aumento del crecimiento muscular y la mejora del rendimiento físico. Los mecanismos moleculares específicos implicados incluyen la activación de las vías anabólicas responsables de la síntesis de proteínas y el crecimiento muscular .

Análisis Bioquímico

Biochemical Properties

Boldenone Undecylenate interacts with various enzymes and proteins, including androgen receptors protein (AR) and heat shock protein 90 (Hsp 90) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Boldenone Undecylenate has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it causes significant rises in serum ALT, AST, TP, ALB, TC, TG, LDL-C, VLDL-C, urea, creatinine, uric acid, potassium, and MDA levels .

Molecular Mechanism

At the molecular level, Boldenone Undecylenate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has an additional double bond between the carbons 1 and 2 of its molecule, which makes the rate at which it is released more gradual than that of other steroids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boldenone Undecylenate change over time. It has been observed that Boldenone Undecylenate causes significant increases in NO and MDA concentrations and SOD activity after one and two months of treatment .

Dosage Effects in Animal Models

The effects of Boldenone Undecylenate vary with different dosages in animal models. For instance, intramuscular injection of Boldenone Undecylenate to male New Zealand rabbits enhances body gain and increased some hematological parameters . It also increased oxidative stresses biomarkers levels, pro-inflammatory cytokines, and creatinine indicating side effects on the liver and kidneys .

Metabolic Pathways

Boldenone Undecylenate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and also affects metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del undecilenato de boldenona implica varios pasos:

Reacción de eterificación: Se añaden alcohol etílico absoluto y ortoformiato de trietilo a un reactor, seguido de la adición de 1,4-androstadieno-3,17-diona, bromhidrato de piridina y trietilamina. La mezcla se congela entonces para la cristalización, se lava con alcohol etílico absoluto y se filtra para obtener el éterato húmedo.

Reacción de reducción e hidrólisis: Se añade metanol al reactor, seguido de la adición de éterato de piridina y borohidruro de sodio. La mezcla se calienta para la reacción, y se realiza una cromatografía en capa fina. Después de la reacción de reducción, se regula la temperatura y se ajusta el pH. La mezcla se concentra hasta formar una suspensión densa, se añade agua y la mezcla se enfría y se centrifuga para obtener el hidrolizado reducido, que es el producto bruto de la boldenona.

Refino del producto bruto: El producto bruto se añade a un reactor de producción con metanol y agua, se calienta con vapor, se enfría y se centrifuga para obtener el producto final.

Métodos de producción industrial: La producción industrial del this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, los pasos de purificación y las medidas de control de calidad para garantizar la consistencia y la pureza del producto final.

Análisis de las reacciones químicas

Tipos de reacciones: El this compound sufre diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden convertir el this compound en su forma activa, la boldenona.

Sustitución: Las reacciones de sustitución pueden tener lugar en diversas posiciones del esqueleto esteroide.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: El borohidruro de sodio se utiliza comúnmente como agente reductor.

Sustitución: Se pueden utilizar diversos agentes halogenantes y nucleófilos para las reacciones de sustitución.

Principales productos formados:

Productos de oxidación: Diversos metabolitos oxidados.

Productos de reducción: Boldenona.

Productos de sustitución: Derivados halogenados o sustituidos con nucleófilos

Aplicaciones de la investigación científica

Química: El this compound se utiliza en la investigación para estudiar la síntesis y las reacciones de los esteroides anabólicos. Sirve como compuesto modelo para comprender el comportamiento químico de los esteroides.

Biología: En la investigación biológica, el this compound se utiliza para estudiar sus efectos sobre el crecimiento muscular, la actividad del receptor de andrógenos y las vías metabólicas. También se utiliza para investigar el impacto de los esteroides anabólicos en diversos procesos fisiológicos.

Medicina: El this compound se ha estudiado por sus posibles aplicaciones terapéuticas, incluyendo sus efectos sobre las condiciones de desgaste muscular y su papel en la terapia de reemplazo hormonal. su uso en medicina humana se ha suspendido debido a preocupaciones de seguridad .

Industria: En la industria veterinaria, el this compound se utiliza para promover el crecimiento muscular y mejorar el rendimiento físico en animales, especialmente en caballos. También se utiliza en la investigación para desarrollar nuevas formulaciones de esteroides anabólicos .

Análisis De Reacciones Químicas

Types of Reactions: Boldenone undecylenate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert boldenone undecylenate into its active form, boldenone.

Substitution: Substitution reactions can occur at various positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride is commonly used as a reducing agent.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized metabolites.

Reduction Products: Boldenone.

Substitution Products: Halogenated or nucleophile-substituted derivatives

Comparación Con Compuestos Similares

Compuestos similares:

Testosterona: El undecilenato de boldenona es similar a la testosterona, pero tiene un doble enlace en la posición 1, lo que le confiere diferentes propiedades anabólicas y androgénicas.

Nandrolona: Otro esteroide anabólico con efectos similares pero diferente estructura química y propiedades.

Metenolona: Conocida por sus suaves efectos anabólicos y sus bajas propiedades androgénicas.

Singularidad: El this compound es único por sus efectos de larga duración y su capacidad para promover el crecimiento muscular con efectos androgénicos moderados. También es conocido por su relativamente bajo riesgo de daño hepático en comparación con otros esteroides anabólicos .

Propiedades

IUPAC Name |

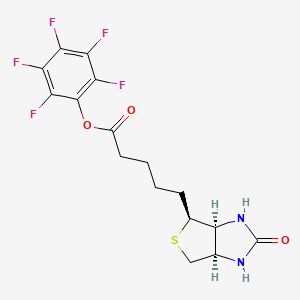

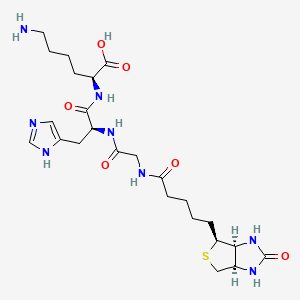

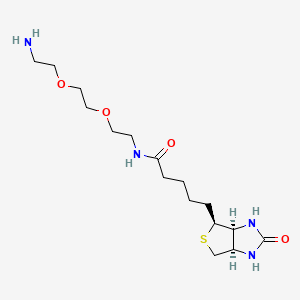

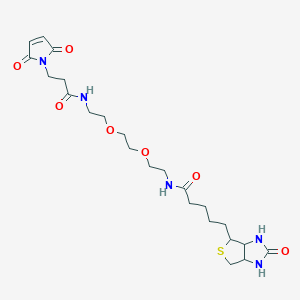

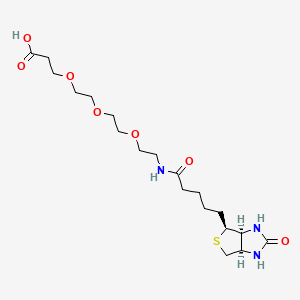

(10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) undec-10-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMMSNQYOPMLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864361 | |

| Record name | 3-Oxoandrosta-1,4-dien-17-yl undec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13103-34-9 | |

| Record name | Boldenone undec-10-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does boldenone undecylenate exert its anabolic effects?

A1: Boldenone undecylenate, like other AAS, primarily functions by binding to androgen receptors (AR) within cells. [, ] This binding initiates a cascade of events:

- Increased Protein Synthesis: AR activation promotes nitrogen retention, leading to enhanced protein synthesis and muscle growth. [, ]

- Reduced Protein Breakdown: Boldenone undecylenate can suppress the breakdown of muscle proteins, further contributing to muscle mass increase. []

Q2: Does boldenone undecylenate influence the expression of specific genes?

A2: Yes, research suggests that boldenone undecylenate can modulate the expression of various genes. For example, it was found to down-regulate steroidogenic genes, such as StaR and HSD17B3, in rat testes. [] Additionally, it has been shown to upregulate the expression of heat shock protein 90 (Hsp90) in both hepatic and renal tissues. []

Q3: What is the molecular formula and weight of boldenone undecylenate?

A3: The molecular formula of boldenone undecylenate is C30H44O3, and its molecular weight is 452.67 g/mol.

Q4: Is there spectroscopic data available for boldenone undecylenate?

A4: Yes, various spectroscopic techniques have been employed to characterize boldenone undecylenate. Mass spectrometry, particularly triple-quadrupole mass spectrometry (LC-MS/MS), has been widely used to identify and quantify boldenone undecylenate and its metabolites in biological samples. [, , ]

Q5: How stable is boldenone undecylenate under different storage conditions?

A5: The stability of boldenone undecylenate can be influenced by factors like temperature, light exposure, and pH. Specific studies on its stability under various conditions are essential to determine appropriate storage and handling procedures.

Q6: How is boldenone undecylenate metabolized in the body?

A6: Boldenone undecylenate is primarily metabolized in the liver. [, , ] It undergoes hydrolysis to its active metabolite, boldenone. Boldenone can be further metabolized through various pathways, including glucuronidation and sulfation. [, ]

Q7: What is the elimination half-life of boldenone undecylenate?

A7: Boldenone undecylenate exhibits a long elimination half-life, which can vary depending on the species and administration route. In cattle, for instance, intact boldenone undecylenate has been detected up to 11 days after intramuscular administration. []

Q8: What animal models have been used to study the effects of boldenone undecylenate?

A8: Boldenone undecylenate's effects have been investigated in various animal models, including rats, rabbits, horses, and cattle. [, , , , , , , , , , , , , , , , , , , , , , , ] These models provide valuable insights into the compound's effects on growth, reproductive function, and organ systems.

Q9: What are the potential toxic effects of boldenone undecylenate?

A9: Boldenone undecylenate has been associated with various adverse effects in both animals and humans. These can include:

- Hepatotoxicity: Liver damage, as indicated by elevated liver enzymes. [, , , , ]

- Nephrotoxicity: Kidney damage, evidenced by increased creatinine and urea levels. [, , , , , ]

- Reproductive Toxicity: Disruption of hormonal balance and testicular function, potentially leading to infertility. [, , , , , , , , ]

- Cardiovascular Effects: Alterations in blood lipid profiles and potential risks to cardiovascular health. [, ]

Q10: What analytical methods are used to detect boldenone undecylenate in biological samples?

A10: Several analytical techniques are employed for the detection and quantification of boldenone undecylenate and its metabolites, with mass spectrometry (LC-MS/MS) being the most widely used method. [, , ] Other methods like high-performance liquid chromatography (HPLC) are also utilized. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)